molecular formula C13H10O3 B044642 4'-Hydroxy-biphenyl-3-carboxylic acid CAS No. 121629-21-8

4'-Hydroxy-biphenyl-3-carboxylic acid

Cat. No. B044642
CAS RN: 121629-21-8
M. Wt: 214.22 g/mol
InChI Key: WINNQOZTIDYENK-UHFFFAOYSA-N
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Description

4’-Hydroxy-biphenyl-3-carboxylic acid is a chemical compound with the molecular formula C13H10O3 . It has a molecular weight of 214.22 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 4’-Hydroxy-biphenyl-3-carboxylic acid is 1S/C13H10O3/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,14H,(H,15,16) . This indicates the presence of 13 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

4’-Hydroxy-biphenyl-3-carboxylic acid has a density of 1.3±0.1 g/cm3, a boiling point of 441.0±28.0 °C at 760 mmHg, and a flash point of 234.6±20.5 °C . It has a molar refractivity of 59.7±0.3 cm3, and a molar volume of 165.7±3.0 cm3 .

Scientific Research Applications

Synthesis of Aromatic Copolyesters

4’-Hydroxy-biphenyl-3-carboxylic acid is used in the synthesis of wholly aromatic copolyesters . These copolyesters are synthesized based on m-substituted bifunctional comonomers—4’-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acids . The resulting copolyesters have a sufficiently high molecular weight and their intrinsic viscosity values are in the range of 0.6–0.8 dL/g .

Production of High-Performance Polyesters

This compound is used to produce high-performance polyesters . With an increase in the content of biphenyl units (4’-Hydroxy-biphenyl-3-carboxylic acid), the glass transition temperature of the copolyesters increases significantly (up to 190 °C) .

Synthesis of Thermotropic Copolyesters

4’-Hydroxy-biphenyl-3-carboxylic acid is used in the synthesis of thermotropic copolyesters . These copolyesters are prepared by melt polycondensation of bis (2-hydroxyethyl) terephthalate and 4’-acetoxybiphenyl-4-carboxylic acid .

Production of Heat-Resistant Materials

The compound is used in the production of heat-resistant materials . Copolyesters comprising 60–80 mol% of 4’-Hydroxy-biphenyl-3-carboxylic acid possess increased heat resistance and form nematic melts at 270 °C and higher .

Synthesis of Metal-Organic Frameworks (MOFs)

4’-Hydroxy-biphenyl-3-carboxylic acid can be used as a linker or ligand in the synthesis of metal-organic frameworks (MOFs) . MOFs have a wide range of potential applications in areas such as gas storage, catalysis, sensing, and separation technology .

Surface Modification in Nanotechnology

Carboxylic acids, like 4’-Hydroxy-biphenyl-3-carboxylic acid, are used in nanotechnology for surface modification . They assist in the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation, with applications in the production of polymer nanomaterials .

properties

IUPAC Name

3-(4-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINNQOZTIDYENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352293
Record name 4'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121629-21-8
Record name 4'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121629-21-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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